Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- is a complex organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antitumor agents. This compound, with its unique structure, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- typically involves multi-step organic reactions. The process may start with the formation of the acridine core, followed by the introduction of the carboxaldehyde group at the 4-position. Subsequent steps involve the addition of dimethylamino groups at the 3 and 6 positions and the attachment of the bis(2-chloroethyl)amino phenyl group through an iminomethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.
Reduction: Reduction reactions may target the iminomethyl linkage or the carboxaldehyde group.
Substitution: The dimethylamino groups and the bis(2-chloroethyl)amino phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine
Medically, this compound could be explored for its potential antitumor properties, given the known activity of acridine derivatives against cancer cells.
Industry
In the industrial sector, this compound may find applications in the development of dyes, given the chromophoric nature of the acridine core.
Mechanism of Action
The mechanism of action of Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- likely involves intercalation into DNA, disrupting the replication process and leading to cell death. The bis(2-chloroethyl)amino group may also contribute to its cytotoxic effects by forming cross-links with DNA.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Amsacrine: An antitumor agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
What sets Acridine-4-carboxaldehyde, 3,6-bis(dimethylamino)-5-((p-((bis(2-chloroethyl))amino)phenyl)iminomethyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
69837-10-1 |
---|---|
Molecular Formula |
C29H31Cl2N5O |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-[[4-[bis(2-chloroethyl)amino]phenyl]iminomethyl]-3,6-bis(dimethylamino)acridine-4-carbaldehyde |
InChI |
InChI=1S/C29H31Cl2N5O/c1-34(2)26-11-5-20-17-21-6-12-27(35(3)4)25(19-37)29(21)33-28(20)24(26)18-32-22-7-9-23(10-8-22)36(15-13-30)16-14-31/h5-12,17-19H,13-16H2,1-4H3 |
InChI Key |
QPBOLGKUCZUGLH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=NC3=C(C=CC(=C3C=O)N(C)C)C=C2C=C1)C=NC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.